Cas no 2227900-33-4 ((2S)-1-(4-methanesulfonylphenyl)propan-2-ol)
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(4-methanesulfonylphenyl)propan-2-ol
- 2227900-33-4
- EN300-1990024
-
- Inchi: 1S/C10H14O3S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6,8,11H,7H2,1-2H3/t8-/m0/s1
- InChI Key: JYKHFEMXHAAXIR-QMMMGPOBSA-N
- SMILES: S(C)(C1C=CC(=CC=1)C[C@H](C)O)(=O)=O
Computed Properties
- Exact Mass: 214.06636548g/mol
- Monoisotopic Mass: 214.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 62.8Ų
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1990024-1g |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol |
2227900-33-4 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1990024-5g |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol |
2227900-33-4 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1990024-10g |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol |
2227900-33-4 | 10g |
$3315.0 | 2023-09-16 | ||
| Enamine | EN300-1990024-0.05g |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol |
2227900-33-4 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1990024-0.1g |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol |
2227900-33-4 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1990024-0.25g |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol |
2227900-33-4 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1990024-0.5g |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol |
2227900-33-4 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1990024-1.0g |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol |
2227900-33-4 | 1g |
$1500.0 | 2023-05-23 | ||
| Enamine | EN300-1990024-2.5g |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol |
2227900-33-4 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1990024-5.0g |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol |
2227900-33-4 | 5g |
$4349.0 | 2023-05-23 |
(2S)-1-(4-methanesulfonylphenyl)propan-2-ol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (2S)-1-(4-methanesulfonylphenyl)propan-2-ol
Recent Advances in the Study of (2S)-1-(4-methanesulfonylphenyl)propan-2-ol (CAS: 2227900-33-4)
The compound (2S)-1-(4-methanesulfonylphenyl)propan-2-ol (CAS: 2227900-33-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral secondary alcohol, characterized by its methanesulfonylphenyl moiety, has been identified as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug development, particularly in the context of anti-inflammatory and anticancer therapies.
One of the most notable findings in recent literature is the role of (2S)-1-(4-methanesulfonylphenyl)propan-2-ol as a precursor in the synthesis of selective COX-2 inhibitors. Researchers have demonstrated that this compound can be efficiently converted into derivatives that exhibit high selectivity for COX-2 over COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The stereochemistry of the compound has been shown to play a critical role in its biological activity, with the (S)-enantiomer displaying superior pharmacological properties compared to its (R)-counterpart.
In addition to its applications in COX-2 inhibition, (2S)-1-(4-methanesulfonylphenyl)propan-2-ol has also been investigated for its potential as a building block in the development of novel kinase inhibitors. Recent studies have highlighted its utility in the synthesis of small-molecule inhibitors targeting protein kinases involved in cancer progression. For instance, derivatives of this compound have shown promising activity against EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), both of which are critical targets in oncology.
The synthetic routes to (2S)-1-(4-methanesulfonylphenyl)propan-2-ol have also been a focus of recent research. Advances in asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is essential for its application in drug development. Catalytic asymmetric reduction of the corresponding ketone precursor using chiral catalysts has emerged as a particularly efficient method, offering high yields and excellent stereoselectivity.
Pharmacokinetic studies of (2S)-1-(4-methanesulfonylphenyl)propan-2-ol and its derivatives have provided valuable insights into their metabolic stability and bioavailability. Recent findings suggest that the methanesulfonyl group enhances the metabolic stability of the compound, making it a favorable candidate for further drug development. However, challenges remain in optimizing its solubility and tissue distribution, which are areas of active investigation.
In conclusion, (2S)-1-(4-methanesulfonylphenyl)propan-2-ol (CAS: 2227900-33-4) represents a versatile and promising scaffold in medicinal chemistry. Its applications in the development of COX-2 inhibitors and kinase inhibitors, coupled with advances in its synthetic accessibility, position it as a compound of significant interest for future research. Ongoing studies are expected to further elucidate its therapeutic potential and optimize its pharmacological properties for clinical use.
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